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molecular formula C8H7ClO4S B1366028 Methyl 4-(Chlorosulfonyl)benzoate CAS No. 69812-51-7

Methyl 4-(Chlorosulfonyl)benzoate

Cat. No. B1366028
M. Wt: 234.66 g/mol
InChI Key: MOFQDKOKODUZPK-UHFFFAOYSA-N
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Patent
US06521395B1

Procedure details

4-Chlorosulfonylbenzoyl chloride (2), (83.27 mMole) was cooled in an ice/acetone bath while methanol (50 mL) was slowly added with good stirring and mixing, keeping the temperature below 20° C. After the addition, the mixture was stirred at room temperature for 15 minutes and then treated with water (100 mL). The white solid was filtered off, washed well with water and air-dried to give 19 g of methyl 4-chlorosulfonylbenzoate.
Quantity
83.27 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[CH3:14][OH:15]>O>[Cl:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:15][CH3:14])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
83.27 mmol
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with good stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
mixing
CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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